3'-Methyl-3-(2-thiomethylphenyl)propiophenone
Overview
Description
3’-Methyl-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C17H18OS. It is a member of the aryl ketones family and is characterized by the presence of a thiomethyl group attached to the phenyl ring.
Preparation Methods
The synthesis of 3’-Methyl-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 3-methylacetophenone with 2-(methylthio)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The mixture is heated under reflux to facilitate the reaction, followed by purification steps such as recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3’-Methyl-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The thiomethyl group can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace the thiomethyl group, forming new derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3’-Methyl-3-(2-thiomethylphenyl)propiophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3’-Methyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
3’-Methyl-3-(2-thiomethylphenyl)propiophenone can be compared with other similar compounds, such as:
3’-Methyl-3-(2-methylphenyl)propiophenone: Lacks the thiomethyl group, resulting in different chemical reactivity and biological activity.
3’-Methyl-3-(2-chlorophenyl)propiophenone: Contains a chlorine atom instead of a thiomethyl group, leading to variations in its chemical and physical properties.
3’-Methyl-3-(2-hydroxyphenyl)propiophenone: The presence of a hydroxyl group imparts different solubility and reactivity characteristics
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18OS/c1-13-6-5-8-15(12-13)16(18)11-10-14-7-3-4-9-17(14)19-2/h3-9,12H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWHVQVPKIKXGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644306 | |
Record name | 1-(3-Methylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-21-7 | |
Record name | 1-Propanone, 1-(3-methylphenyl)-3-[2-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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